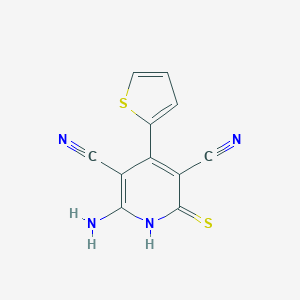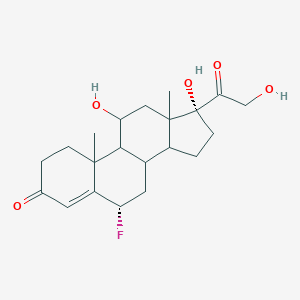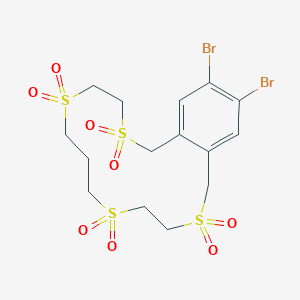
(6E)-4-bromo-6-(5-phenyl-1,2-dihydropyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6E)-4-bromo-6-(5-phenyl-1,2-dihydropyrazol-3-ylidene)cyclohexa-2,4-dien-1-one, commonly known as BPDH, is a chemical compound that has been studied for its potential use in scientific research. BPDH is a yellow crystalline solid that has a molecular weight of 397.31 g/mol. It has been found to have a variety of potential applications in the field of biochemistry and physiology.
Mechanism of Action
The exact mechanism of action of BPDH is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This can lead to a variety of physiological effects, including reduced inflammation and cell growth.
Biochemical and Physiological Effects:
BPDH has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models, as well as inhibit the growth of cancer cells. BPDH has also been found to have potential as a fluorescent probe for the detection of metal ions in biological systems.
Advantages and Limitations for Lab Experiments
One advantage of using BPDH in lab experiments is its potential as a fluorescent probe for the detection of metal ions. BPDH is also relatively easy to synthesize, which makes it a cost-effective option for research. However, one limitation of using BPDH is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research involving BPDH. One area of interest is its potential use as an anti-inflammatory agent. Further studies could be done to determine the optimal dosage and administration method for this application. Another area of interest is its potential use as a treatment for cancer. More research is needed to determine the specific types of cancer that BPDH may be effective against, as well as the optimal dosage and administration method for this application. Additionally, further studies could be done to explore the use of BPDH as a fluorescent probe for the detection of metal ions in biological systems.
Synthesis Methods
BPDH can be synthesized using a variety of methods, including the condensation of 4-bromo-2,6-dimethylphenol with 5-phenyl-1,2-dihydropyrazole-3-carboxaldehyde in the presence of a base. Other methods involve the use of different reactants and catalysts to produce the desired compound.
Scientific Research Applications
BPDH has been studied for its potential use in a variety of scientific research applications. It has been found to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer and other diseases. BPDH has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
Product Name |
(6E)-4-bromo-6-(5-phenyl-1,2-dihydropyrazol-3-ylidene)cyclohexa-2,4-dien-1-one |
|---|---|
Molecular Formula |
C15H11BrN2O |
Molecular Weight |
315.16 g/mol |
IUPAC Name |
(6E)-4-bromo-6-(5-phenyl-1,2-dihydropyrazol-3-ylidene)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C15H11BrN2O/c16-11-6-7-15(19)12(8-11)14-9-13(17-18-14)10-4-2-1-3-5-10/h1-9,17-18H/b14-12+ |
InChI Key |
YULUPOLVEDIMPK-WYMLVPIESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C\3/C=C(C=CC3=O)Br)/NN2 |
SMILES |
C1=CC=C(C=C1)C2=CC(=C3C=C(C=CC3=O)Br)NN2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C3C=C(C=CC3=O)Br)NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 3-amino-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B304553.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B304554.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B304556.png)
![2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B304559.png)
![2-{[6-benzoyl-4-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B304561.png)
![[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](phenyl)methanone](/img/structure/B304562.png)
![Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate](/img/structure/B304563.png)
![2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile](/img/structure/B304564.png)

![10-[(hydroxyimino)methyl]-13-methyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B304569.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene](/img/structure/B304571.png)

![15-(Acetyloxy)-13-chloro-6-(1,5-dimethylhexyl)-5-methyl-19-oxapentacyclo[10.5.2.0~1,13~.0~2,10~.0~5,9~]nonadec-18-yl acetate](/img/structure/B304573.png)
